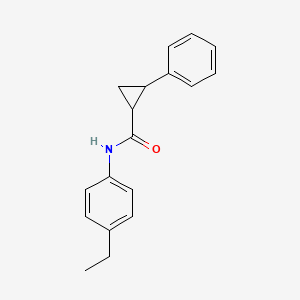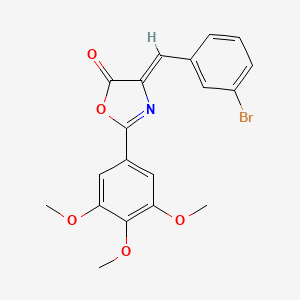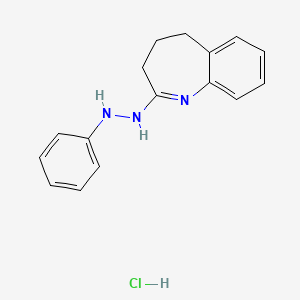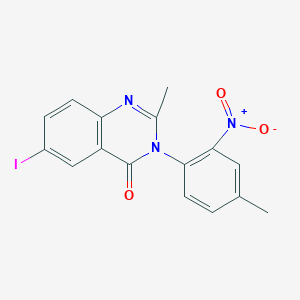
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide, also known as CT-3, is a synthetic cannabinoid with potential therapeutic applications. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide has been shown to have potential therapeutic applications in a variety of medical conditions, including pain, inflammation, and neurological disorders. It has been found to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Wirkmechanismus
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide acts on the endocannabinoid system, which is involved in a variety of physiological processes, including pain, inflammation, and mood regulation. It binds to the CB1 and CB2 cannabinoid receptors, which are found throughout the body, including in the brain, immune system, and peripheral tissues. By binding to these receptors, this compound can modulate the activity of other neurotransmitters and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been found to modulate the activity of ion channels and neurotransmitter receptors, leading to its analgesic and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This makes it an ideal tool for studying the endocannabinoid system and for developing new therapeutic agents. However, one limitation of this compound is that it has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well-established.
Zukünftige Richtungen
There are many potential future directions for N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide research. One area of interest is in the development of new therapeutic agents based on this compound's chemical structure and mechanism of action. Another area of interest is in studying the effects of this compound in different disease models and in different animal species. Additionally, there is a need for further research on the safety and efficacy of this compound in humans, including clinical trials and pharmacokinetic studies. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully understand its biochemical and physiological effects.
Synthesemethoden
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is synthesized by reacting 4-ethylphenylmagnesium bromide with 2-phenylcyclopropanecarboxylic acid chloride. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in research laboratories.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-13-8-10-15(11-9-13)19-18(20)17-12-16(17)14-6-4-3-5-7-14/h3-11,16-17H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKJBRBXEPBNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)
![N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide](/img/structure/B4958538.png)

![[1-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4958542.png)

![1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958550.png)
![5-{4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4958558.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-(3-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4958574.png)

![5-[2-(allyloxy)-5-chlorobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4958598.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4958599.png)